3-Pyridinol, 4-methoxy-6-methyl-
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Description
“3-Pyridinol, 4-methoxy-6-methyl-” is a chemical compound with the molecular formula C7H9NO2 . It is also known as 3-Hydroxy-6-methylpyridine . It has been used as a ligand of a platinum complex which showed protein kinase inhibitory action at nanomolar levels .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3- b ]pyridine-6-carboxylates, which were converted to the corresponding tert -butyl carboxylates via intermediate carboxylic acids .
Molecular Structure Analysis
The molecular structure of “3-Pyridinol, 4-methoxy-6-methyl-” can be represented as a 2D Mol file or a computed 3D SD file . The molecular weight of the compound is 139.15186 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Pyridinol, 4-methoxy-6-methyl-” include a molecular weight of 139.15186 . For a related compound, 3-Hydroxy-6-methylpyridine, the density is 1.1143 (rough estimate), melting point is 168-170°C (lit.), boiling point is 204.59°C (rough estimate), flashing point is 132.7°C, and the refractive index is 1.5040 (estimate) .
Safety and Hazards
Future Directions
Future research could focus on the synthesis of derivatives of “3-Pyridinol, 4-methoxy-6-methyl-” and their potential applications. For instance, the synthesis of methyl (ethyl) pyrazolo [4,3- b ]pyridine-6-carboxylates and their conversion to tert -butyl 4,5,6,7-tetrahydropyrazolo [4,3- b ]pyridine-6-carboxylates has been reported .
Properties
IUPAC Name |
4-methoxy-6-methylpyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-7(10-2)6(9)4-8-5/h3-4,9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKCCPPCPLMKQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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